3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a quinazolinone core, a benzyl group, and an oxadiazole moiety, making it a unique structure with potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Moiety: The oxadiazole moiety can be synthesized by reacting o-tolyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate aldehyde.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with the benzylated quinazolinone in the presence of a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or the quinazolinone core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, potassium carbonate, dimethylformamide, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced quinazolinone or oxadiazole derivatives.
Substitution: Substituted benzyl or oxadiazole derivatives.
Scientific Research Applications
3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several potential scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole moiety may also contribute to the compound’s activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A core structure with broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.
2-aminobenzamide derivatives: Compounds with similar core structures that exhibit various biological activities.
Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
3-benzyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a benzyl group, and an oxadiazole moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-17-9-5-6-12-19(17)23-27-22(31-28-23)16-32-25-26-21-14-8-7-13-20(21)24(30)29(25)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIHVWBGZPKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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